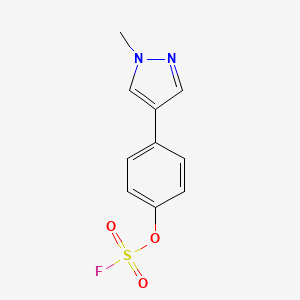![molecular formula C17H20BrNO2S B2691284 3-(2-bromophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide CAS No. 2097926-29-7](/img/structure/B2691284.png)
3-(2-bromophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual functional groups (bromophenyl, thiophenyl, propanamide), followed by their combination through various chemical reactions. The exact synthesis pathway would depend on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine atom, which is a heavy atom, could potentially influence the overall shape of the molecule due to its large size and high electron density .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromophenyl group could undergo nucleophilic aromatic substitution reactions, while the propanamide group could participate in acylation or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point, while the presence of the amide group could allow for hydrogen bonding, potentially increasing the compound’s solubility in water .Scientific Research Applications
Synthesis and Reactivity
The compound , due to its structural complexity involving bromophenyl and thiophenyl groups, is likely to exhibit interesting reactivity patterns, similar to those observed in related research. Arylsubstituted halogen(thiocyanato)amides containing phenyl fragments have been synthesized and shown to possess antimicrobial properties, suggesting potential applications in developing new antibacterial and antifungal agents (Baranovskyi et al., 2018). Similarly, compounds like zinc phthalocyanine substituted with benzenesulfonamide derivative groups have been synthesized, characterized, and proposed as photosensitizers for photodynamic therapy, a treatment modality for cancer (Pişkin, Canpolat, & Öztürk, 2020).
Pharmacokinetics and Metabolism
Research on the pharmacokinetics and metabolism of structurally similar propanamides, such as selective androgen receptor modulators, highlights the importance of understanding how these compounds are absorbed, metabolized, and excreted in preclinical models. This knowledge is crucial for drug development, indicating potential research directions for the compound (Wu et al., 2006).
Chemical Synthesis and Molecular Structure
The ability to synthesize and understand the molecular structure of complex organic compounds is fundamental to the development of new pharmaceuticals and materials. For example, the synthesis and characterization of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide demonstrate the integration of fluorescent properties into molecular structures, which could be relevant for developing novel imaging agents or materials (Kulai & Mallet-Ladeira, 2016).
Antimicrobial Screening
The synthesis of metal complexes with 1,3-dione derivatives, including those with bromophenyl and thiophenyl groups, and their subsequent screening for antimicrobial activity, underline the potential of such compounds in medicinal chemistry. These studies contribute to the search for new antimicrobial agents with effective action against resistant strains (Sampal, Thakur, Rajbhoj, & Gaikwad, 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(2-bromophenyl)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2S/c1-17(21,10-13-8-9-22-11-13)12-19-16(20)7-6-14-4-2-3-5-15(14)18/h2-5,8-9,11,21H,6-7,10,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOGILQBENVHEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)CCC2=CC=CC=C2Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

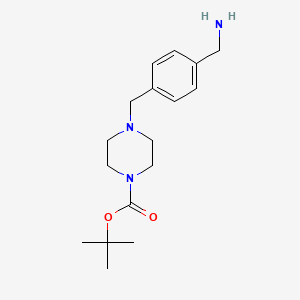
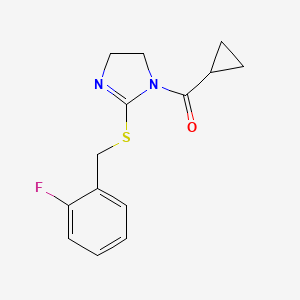
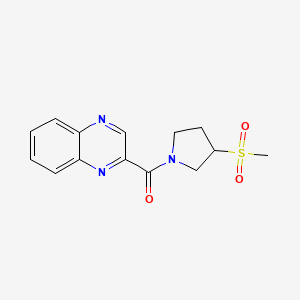
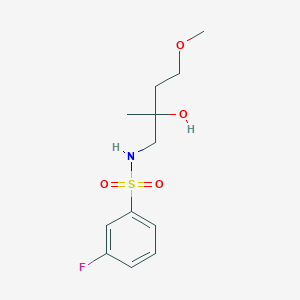
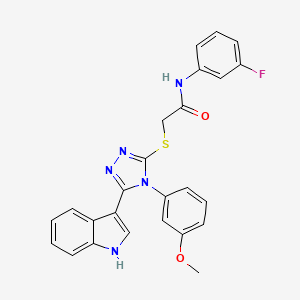
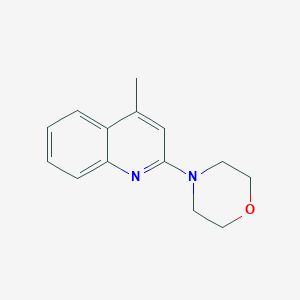
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2691209.png)
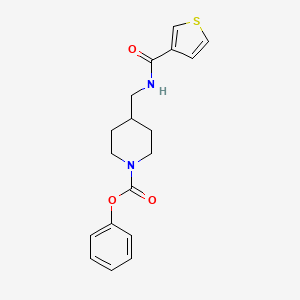

![6-Oxaspiro[3.4]octan-7-one](/img/structure/B2691218.png)
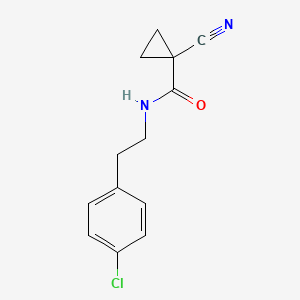
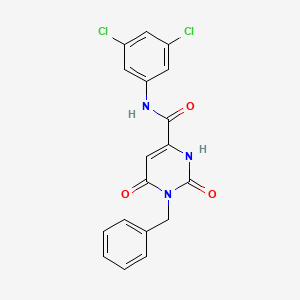
![2,4,6-trimethyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2691221.png)
